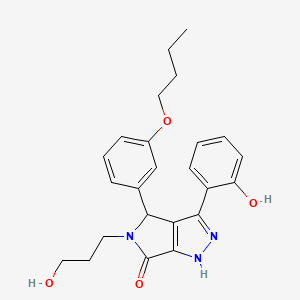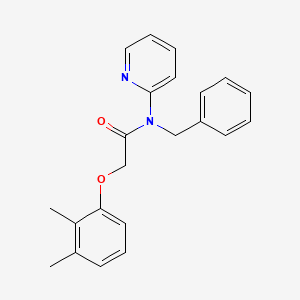
GPVI antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPVI antagonist 2 is a compound that targets glycoprotein VI (GPVI), a receptor found on the surface of platelets. GPVI plays a crucial role in platelet activation and aggregation, which are essential processes in the formation of blood clots. By inhibiting GPVI, this compound aims to prevent thrombus formation, making it a promising candidate for antithrombotic therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPVI antagonist 2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired properties of the final compound. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final coupling reactions to form this compound, often involving catalysts and specific reaction conditions to ensure high yield and purity
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GPVI antagonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
GPVI antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study platelet activation and aggregation mechanisms.
Biology: Investigated for its role in modulating platelet function and its potential therapeutic effects in thrombotic diseases.
Medicine: Explored as a potential antithrombotic agent for preventing and treating conditions such as myocardial infarction and stroke.
Industry: Utilized in the development of new antiplatelet drugs and therapeutic agents .
Mechanism of Action
GPVI antagonist 2 exerts its effects by binding to the D2 domain of GPVI, preventing its interaction with collagen and other ligands. This inhibition disrupts the signaling pathways involved in platelet activation and aggregation, thereby reducing thrombus formation. The molecular targets and pathways involved include the inhibition of GPVI dimerization and the prevention of downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Glenzocimab: A humanized antibody fragment that targets GPVI and inhibits its interaction with collagen and fibrin.
Revacept: A fusion protein that binds to GPVI and prevents its activation by collagen
Uniqueness of GPVI Antagonist 2
This compound is unique in its specific binding to the D2 domain of GPVI, which induces steric hindrance and structural modifications that inhibit GPVI interactions with its major ligands. This specificity and mechanism of action make it a promising candidate for antithrombotic therapy with potentially lower bleeding risks compared to other antiplatelet agents .
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-2-3-14-31-17-9-6-8-16(15-17)23-20-21(18-10-4-5-11-19(18)29)25-26-22(20)24(30)27(23)12-7-13-28/h4-6,8-11,15,23,28-29H,2-3,7,12-14H2,1H3,(H,25,26) |
InChI Key |
MLGZFHLZGVILRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14992252.png)
![ethyl 3-[3-(3-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B14992255.png)
![3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B14992259.png)
![3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14992261.png)
![N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14992263.png)

![5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B14992272.png)
![N,N-dimethyl-N'-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]propane-1,3-diamine](/img/structure/B14992283.png)
![4-chloro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B14992289.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14992291.png)


![4-[4-(benzyloxy)-3-methoxyphenyl]-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992314.png)
![Butyl 4-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B14992323.png)
